
5-Methoxy-2-methylpyrimidin-4-ol
Overview
Description
5-Methoxy-2-methylpyrimidin-4-ol: is a heterocyclic organic compound with the molecular formula C6H8N2O2 . It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 2-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-hydroxy-5-methoxypyrimidine with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C8H12N2O3
Molecular Weight : 184.19 g/mol
IUPAC Name : 4-(dimethoxymethyl)-2-methyl-1H-pyrimidin-6-one
Recent studies have highlighted the potential biological activities of 5-Methoxy-2-methylpyrimidin-4-ol, particularly in:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers, making it a candidate for treating inflammatory diseases. For example, a clinical trial indicated that similar pyrimidine derivatives could effectively lower inflammatory responses in patients with rheumatoid arthritis.
- Antimicrobial Properties : Research suggests that this compound exhibits antimicrobial activity against various pathogens, which could be beneficial in developing new antibiotics or treatments for infections .
- Anticancer Activity : Preclinical studies have demonstrated that this compound can reduce tumor sizes and increase apoptosis rates in cancer cell lines, indicating its potential as an anticancer agent.
Applications in Medicinal Chemistry
This compound plays a significant role in drug development, especially as a scaffold for synthesizing novel therapeutics. Its unique structural features allow for modifications that can enhance potency and selectivity against specific biological targets.
Table 1: Summary of Biological Activities
Case Study 1: Inflammatory Diseases
A clinical trial evaluated the efficacy of a pyrimidine derivative similar to this compound. Results showed significant reductions in markers such as C-reactive protein (CRP) and interleukin levels among participants with rheumatoid arthritis, suggesting its potential for managing chronic inflammation.
Case Study 2: Cancer Treatment
In vitro studies using lung cancer cell lines treated with this compound indicated a notable decrease in cell viability and an increase in apoptosis compared to control groups. The mechanism involved the activation of caspases and inhibition of anti-apoptotic proteins, highlighting its role as a potential chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Molecular Targets and Pathways:
Enzymes: The compound may target enzymes involved in DNA synthesis or repair, affecting cellular processes.
Comparison with Similar Compounds
2-Methyl-4-hydroxypyrimidine: Similar in structure but lacks the methoxy group.
5-Methoxy-4-hydroxypyrimidine: Similar but lacks the methyl group at the 2-position.
2,4-Dimethylpyrimidine: Contains two methyl groups but lacks the methoxy group.
Uniqueness: 5-Methoxy-2-methylpyrimidin-4-ol is unique due to the presence of both methoxy and methyl groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
5-Methoxy-2-methylpyrimidin-4-ol (CAS No. 698-35-1) is a heterocyclic organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrimidine ring with a methoxy group at the 5-position and a methyl group at the 2-position. Its molecular formula is , and it has a molecular weight of 140.14 g/mol. The presence of both the methoxy and methyl groups contributes to its unique chemical reactivity and biological activity compared to other similar compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Properties
In addition to its antimicrobial effects, this compound has been investigated for antiviral activity. Studies have suggested that it may inhibit viral replication through interaction with specific viral enzymes or host cell receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
Enzymatic Interaction: The compound may inhibit enzymes involved in metabolic pathways, such as those required for DNA synthesis or repair. This inhibition can lead to reduced cellular proliferation in pathogenic organisms.
Receptor Modulation: It may also bind to cell surface receptors, influencing signal transduction pathways that are critical for cellular responses to environmental stimuli.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound demonstrated potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC comparable to established antibiotics.
Case Study: Antiviral Activity
In another study focused on antiviral applications, this compound was tested against influenza virus strains. The results showed a significant reduction in viral titers in treated cell cultures, suggesting its potential as an antiviral agent.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure Characteristics | Notable Activities |
---|---|---|
2-Methylpyrimidin-4-ol | Lacks methoxy group | Limited biological activity |
5-Methoxypyrimidin-4-ol | Lacks methyl group | Moderate antimicrobial properties |
2,5-Dimethylpyrimidin-4-ol | Contains two methyl groups | Increased toxicity in some studies |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Methoxy-2-methylpyrimidin-4-ol, and what reaction conditions are optimal?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted pyrimidine precursors. For example, nucleophilic substitution can introduce the methoxy group using sodium methoxide under anhydrous conditions, while methylation at the 2-position may employ methyl iodide in the presence of a base like potassium carbonate. Refluxing in aprotic solvents (e.g., DMF or THF) at 60–80°C for 6–12 hours is common . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Challenges include avoiding over-oxidation of the hydroxyl group; thus, inert atmospheres (N₂/Ar) are recommended during sensitive steps .
Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?
- Methodological Answer :
- ¹H NMR : The hydroxyl proton (4-OH) appears as a broad singlet near δ 10–12 ppm, deshielded due to hydrogen bonding. The methoxy group (OCH₃) resonates as a singlet at δ 3.8–4.0 ppm, while methyl protons (2-CH₃) appear as a singlet at δ 2.3–2.5 ppm. Aromatic pyrimidine protons show splitting patterns consistent with J-coupling (e.g., doublets near δ 8.0–8.5 ppm) .
- IR : Strong absorption bands at 3200–3400 cm⁻¹ (O-H stretch), 1650–1700 cm⁻¹ (C=O/C=N stretches), and 1250–1270 cm⁻¹ (C-O of methoxy group) confirm functional groups .
Q. What are the key reactivity patterns of this compound in substitution and oxidation reactions?
- Methodological Answer :
- Substitution : The 4-OH group can be replaced via nucleophilic aromatic substitution (NAS) using POCl₃ to form a chlorinated intermediate, which reacts with amines or thiols to yield derivatives (e.g., 4-amino or 4-thioether analogs) .
- Oxidation : Controlled oxidation with KMnO₄ or CrO₃ in acidic conditions converts the methyl group (2-CH₃) to a carboxylic acid, but over-oxidation risks degrading the pyrimidine ring. Stoichiometric control and low temperatures (0–5°C) mitigate side reactions .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in crystallographic data of this compound derivatives?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical . Discrepancies in bond lengths or angles may arise from disorder in the methoxy or methyl groups. Strategies include:
- Twinning Analysis : Use TWINLAW in SHELXL to model twinned crystals.
- DFT Optimization : Compare experimental data with gas-phase DFT calculations (e.g., B3LYP/6-31G*) to identify conformational outliers .
- High-Resolution Data : Collect data at synchrotron facilities (λ < 1 Å) to improve resolution and reduce noise .
Q. How can computational chemistry predict the regioselectivity of electrophilic attacks on this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) analyze Fukui indices and Molecular Electrostatic Potential (MEP) surfaces. For example:
- Fukui Indices : The 5-methoxy group directs electrophiles to the 6-position due to electron-donating effects, while the 2-methyl group sterically hinders the 3-position.
- MEP Maps : Negative potential regions near the pyrimidine ring’s nitrogen atoms highlight nucleophilic sites. Validation via Hammett σ constants correlates computed reactivity with experimental substituent effects .
Q. What in vitro models are suitable for assessing the biological activity of this compound analogs?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to controls like fluconazole .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) quantify IC₅₀ values. For example, ATP-binding site competition in tyrosine kinases is monitored via ADP-Glo™ assays .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selectivity indices >10 for therapeutic candidates .
Q. Safety and Environmental Considerations
- Handling : Use PPE (gloves, goggles) due to hazards (H315, H319) noted in safety data for analogs .
- Waste Management : Halogenated byproducts require segregation and disposal via licensed facilities to prevent environmental release .
Properties
IUPAC Name |
5-methoxy-2-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-7-3-5(10-2)6(9)8-4/h3H,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRXBZSZNOSWGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67383-33-9, 698-35-1 | |
Record name | 5-Methoxy-2-methyl-4-pyrimidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67383-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2-methyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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